N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide is a synthetic organic compound belonging to the class of thiazolidinone derivatives. [] It is characterized by the presence of a thiazolidine ring, a five-membered heterocycle containing both a sulfur and nitrogen atom, with a 4-oxo and 2-thioxo substitution. Further structural features include a 5-arylidene group, specifically a 4-hydroxybenzylidene, and a 2-phenylacetamide substituent attached to the nitrogen atom of the thiazolidine ring.
This compound has garnered significant attention in scientific research due to its potential biological activities, particularly as a protein kinase inhibitor. [] Protein kinases play critical roles in numerous cellular processes, and dysregulation of their activity is implicated in various diseases.
N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide (3e) can be synthesized via a multi-step process under microwave irradiation: []
The use of microwave irradiation offers advantages such as reduced reaction times and potentially higher yields compared to conventional heating methods. []
The molecular structure of N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide (3e) has been characterized using spectroscopic techniques such as IR and 1H NMR. [] The structure reveals a planar thiazolidine ring with a Z configuration for the exocyclic double bond in the 5-arylidene group. [, ] The presence of a hydroxyl group in the para position of the benzylidene ring introduces potential for hydrogen bonding interactions, influencing its physicochemical properties.
The mechanism of action for N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide (3e) as a protein kinase inhibitor has been studied, specifically its interaction with DYRK1A, a protein kinase implicated in neurological disorders and cancer. [] The compound demonstrates nanomolar inhibitory activity against DYRK1A (IC50 0.028 μM). [] While the precise mechanism is not fully elucidated in the provided information, it likely involves binding to the ATP-binding site of the kinase, thus interfering with its catalytic activity. Further investigations are necessary to determine the specific binding mode and potential interactions with amino acid residues within the active site.
Protein Kinase Inhibitor: This compound exhibited potent nanomolar inhibitory activity against DYRK1A (IC50 0.028 μM), [] marking its potential as a lead compound for developing new treatments for neurological disorders and cancer where DYRK1A plays a critical role.
Inhibition of Cell Proliferation: Although specific details are limited in the abstracts, some compounds in the libraries containing 3e were evaluated for their ability to inhibit cell proliferation in various tumor cell lines. [] This suggests that 3e, with its potent DYRK1A inhibitory activity, might possess anti-proliferative properties and warrants further investigation for potential anticancer applications.
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 11104-44-2